molecular formula C15H14FN5O2S B2773702 3-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921060-60-8

3-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2773702
CAS No.: 921060-60-8
M. Wt: 347.37
InChI Key: OCUCQKMFJWTJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, sulfonamide, and tetrazole functional groups

Properties

IUPAC Name

3-fluoro-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S/c1-11-5-7-13(8-6-11)21-15(18-19-20-21)10-17-24(22,23)14-4-2-3-12(16)9-14/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUCQKMFJWTJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, followed by the introduction of the p-tolyl group. The final steps involve the sulfonation and fluorination of the benzene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Safety measures and environmental considerations are also critical in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research focuses on its potential as a drug candidate for various diseases.

    Industry: It is explored for use in material science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The fluorine atom enhances the compound’s stability and bioavailability. The tetrazole ring can interact with biological receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
  • 3-chloro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
  • 3-fluoro-N-((1-(m-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Uniqueness

3-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is unique due to the specific positioning of the fluorine atom and the p-tolyl group. This configuration can result in distinct chemical properties and biological activities compared to its analogs.

Biological Activity

3-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a fluorinated aromatic ring, a tetrazole moiety, and a benzenesulfonamide group. With a molecular weight of approximately 351.36 g/mol, this compound is gaining attention in medicinal chemistry due to its potential biological activities.

Chemical Structure

The compound's structure can be represented as follows:

C16H16FN5O2S\text{C}_{16}\text{H}_{16}\text{F}\text{N}_5\text{O}_2\text{S}

This structure allows for specific interactions with biological targets, which may lead to therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its interactions with enzymes and receptors. The tetrazole ring enhances its bioactivity by participating in hydrogen bonding and electrostatic interactions. Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial for drug development.

The compound's mechanisms of action are still under investigation. However, it is believed to interact with various biological targets, potentially leading to:

  • Enzyme Inhibition : Studies have shown that the compound may inhibit enzymes critical for metabolic processes.
  • Receptor Interaction : Its structural components suggest possible interactions with specific receptors involved in disease pathways.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with similar compounds reveals unique aspects that contribute to its biological activity:

Compound NameStructure FeaturesUnique Aspects
3-fluoro-N-methylbenzenesulfonamideLacks tetrazole moietySimpler structure with different reactivity
N-(3-fluorophenyl)-1H-tetrazole-5-sulfonamideContains both tetrazole and sulfonamide groupsDifferent substitution pattern affecting properties
4-fluoro-N-(p-tolyl)-benzenesulfonamideSimilar sulfonamide structureLacks the tetrazole component, altering bioactivity

The uniqueness of this compound lies in its combination of functional groups that provide distinct chemical properties and potential biological activities not found in other compounds.

Case Studies and Research Findings

Recent studies have focused on the biological activity of benzenesulfonamide derivatives, including the target compound. For instance:

  • Inhibition Studies : Laboratory tests have shown that derivatives similar to this compound exhibit significant enzyme inhibition at low micromolar concentrations.
  • Cell Cycle Arrest : Some derivatives demonstrated the ability to arrest the cell cycle at specific phases, indicating potential anti-cancer properties.
  • Inflammation Modulation : Compounds within this class have been evaluated for their effects on inflammatory pathways, showing promise in reducing pro-inflammatory cytokine release.

Q & A

(Basic) What are the key considerations for optimizing the synthesis of 3-fluoro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide to achieve high yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the coupling of p-tolyltetrazole precursors with fluorobenzenesulfonamide derivatives. Key factors include:

  • Reaction Conditions : Temperature control (e.g., 60–80°C for nucleophilic substitution), solvent selection (polar aprotic solvents like DMF or acetonitrile), and catalyst optimization (e.g., Pd catalysts for coupling reactions) .
  • Purification : Use column chromatography or recrystallization to isolate the product. Monitor purity via HPLC (>95% purity threshold) .
  • Yield Improvement : Employ continuous flow reactors for scalable synthesis, as batch processes may suffer from inconsistent mixing or heat distribution .

(Basic) Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and p-tolyl groups) and methylene protons (δ ~4.5 ppm for the –CH₂– linker). Fluorine-19 NMR detects the –F substituent (δ ~-110 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • FTIR : Confirm sulfonamide (S=O stretching at ~1350 cm⁻¹) and tetrazole (C–N stretching at ~1450 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₁₆H₁₅F₂N₅O₂S, [M+H]⁺ = 364.09) and fragmentation patterns .

(Advanced) How can researchers elucidate the compound's mechanism of enzyme inhibition, particularly the role of the sulfonamide group and fluorine substitution?

Methodological Answer:

  • In Vitro Enzyme Assays : Compare inhibition kinetics (IC₅₀) against target enzymes (e.g., carbonic anhydrase or DPP-IV) using fluorogenic substrates. The sulfonamide group mimics carboxylate moieties in natural substrates, acting as a competitive inhibitor .
  • Mutagenesis Studies : Engineer enzyme variants to identify binding residues (e.g., replacing His64 in carbonic anhydrase) and assess changes in inhibition potency .
  • Bioavailability Studies : Use logP measurements and PAMPA assays to demonstrate fluorine's role in enhancing membrane permeability and metabolic stability .

(Advanced) What computational methods are recommended for predicting binding affinities and interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., AT1R or mGluR5). The tetrazole ring may form hydrogen bonds with Arg167 in AT1R, while the sulfonamide interacts with catalytic zinc in metalloenzymes .
  • DFT Calculations : Analyze electronic properties (e.g., Fukui indices) to predict reactive sites. Fluorine's electronegativity stabilizes the sulfonamide moiety, reducing off-target interactions .
  • MD Simulations : Simulate binding stability over 100 ns trajectories to assess conformational changes in the target protein .

(Advanced) How should discrepancies in biological activity data across different studies be addressed?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing p-tolyl with 3-fluorophenyl) and test activity in standardized assays (e.g., IC₅₀ in enzyme inhibition or MIC in antimicrobial assays) .
  • Assay Harmonization : Control variables like pH, temperature, and co-solvents (e.g., DMSO concentration ≤1%) to minimize inter-lab variability .
  • Data Reconciliation : Use meta-analysis tools (e.g., RevMan) to statistically pool results from conflicting studies. For example, discrepancies in antibacterial activity may arise from differences in bacterial strains (Gram-positive vs. Gram-negative) .

(Advanced) What strategies resolve contradictions in reported synthetic yields for structurally analogous compounds?

Methodological Answer:

  • Reaction Kinetic Profiling : Use in-situ IR or Raman spectroscopy to monitor intermediate formation (e.g., tetrazole ring closure) and identify rate-limiting steps .
  • DoE (Design of Experiments) : Optimize variables (e.g., molar ratios, solvent polarity) using response surface methodology. For example, excess p-tolylamine (1.2 eq.) improves tetrazole formation yield by 15% .
  • Comparative Analysis : Benchmark against published protocols for analogs (e.g., valsartan synthesis, which shares a tetrazole-sulfonamide scaffold) to identify critical deviations .

(Basic) How can researchers validate the stability of this compound under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to pH 1–9 buffers at 37°C for 24–72 hours. Monitor degradation via HPLC; fluorine substitution reduces hydrolysis susceptibility .
  • Thermal Stability : Use TGA/DSC to determine melting points (>200°C expected) and identify decomposition pathways .
  • Light Exposure Tests : Conduct ICH Q1B photostability guidelines; aromatic fluorination enhances UV stability compared to non-fluorinated analogs .

(Advanced) What in vivo models are suitable for evaluating the therapeutic potential of this compound?

Methodological Answer:

  • Rodent Models :
    • Hypertension : Spontaneously hypertensive rats (SHR) for AT1R antagonism studies, comparing systolic blood pressure reduction to losartan .
    • Antimicrobial Efficacy : Murine thigh infection models with MRSA or E. coli, assessing bacterial load after 48-hour treatment .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS. Fluorine substitution typically increases t₁/₂ by reducing CYP450 metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.